molecular formula C19H23NO B2507054 [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol CAS No. 415712-82-2

[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol

Cat. No.: B2507054
CAS No.: 415712-82-2
M. Wt: 281.399
InChI Key: GLWSECUMLMZXNP-UHFFFAOYSA-N
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Description

[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol is a piperidine-derived compound featuring a biphenylmethyl substituent at the piperidine nitrogen and a hydroxymethyl group at the 2-position. Its molecular formula is C₁₉H₂₁NO, with a molecular weight of 279.38 g/mol. This compound is cataloged in heterocyclic chemistry libraries but is currently discontinued commercially .

Properties

IUPAC Name

[1-[(4-phenylphenyl)methyl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c21-15-19-8-4-5-13-20(19)14-16-9-11-18(12-10-16)17-6-2-1-3-7-17/h1-3,6-7,9-12,19,21H,4-5,8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWSECUMLMZXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of piperidine with a biphenyl derivative under specific conditions. One common method includes the use of a Grignard reagent, where the biphenyl derivative is first converted into a Grignard reagent and then reacted with piperidine. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neurological Disorders

The compound is being investigated as a lead candidate for developing new drugs targeting neurological disorders. Its structure suggests that it may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems involved in conditions such as depression, anxiety, and schizophrenia. The presence of the piperidine moiety is often associated with psychoactive properties, making it a candidate for further studies in neuropharmacology.

Synthesis and Derivatives

The synthesis of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol can be approached through various organic synthesis methods, which may lead to the formation of biologically active derivatives. For instance, similar compounds have been shown to exhibit analgesic properties or enhance receptor binding, indicating that this compound could also have therapeutic applications in pain management or as an antidepressant.

Interaction Studies

Research into the interactions of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol with other compounds has indicated its potential for modulating receptor activity. For example, studies involving related piperidine derivatives have demonstrated their ability to bind selectively to various opioid receptors, suggesting that [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol might similarly influence opioid signaling pathways .

Case Study 1: Neurological Targeting

In recent studies, researchers have synthesized derivatives of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol to evaluate their efficacy in modulating neurotransmitter release in animal models of depression. The results indicated that specific derivatives exhibited significant antidepressant-like effects, suggesting that this compound could lead to new treatments for mood disorders .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of piperidine derivatives similar to [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol. The study demonstrated that certain modifications to the piperidine structure enhanced pain relief in rodent models, supporting the hypothesis that this compound class could be developed into effective analgesics .

Mechanism of Action

The mechanism of action of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring can interact with various biological pathways, influencing processes such as signal transduction and cellular communication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol C₁₉H₂₁NO 279.38 Biphenylmethyl, hydroxymethyl High lipophilicity; balanced polarity
(1-(4-Methylbenzyl)piperidin-2-yl)methanol C₁₄H₂₁NO 219.32 4-Methylbenzyl, hydroxymethyl Increased solubility due to methyl group
[1-(2-(Aminomethyl)phenyl)piperidin-4-yl]methanol C₁₃H₂₀N₂O 220.31 Aminomethylphenyl, hydroxymethyl Enhanced polarity; potential H-bonding
Diphenyl(piperidin-2-yl)methanol C₁₈H₂₁NO 267.37 Diphenyl, hydroxymethyl Extreme lipophilicity; steric hindrance
{1-[(6-Fluoroquinolin-2-yl)methyl]piperidin-2-yl}methanol C₁₇H₁₈FN₂O 300.34 Fluoroquinolinylmethyl, hydroxymethyl Electron-withdrawing fluorine; bioactivity

Key Observations :

  • Polarity : The hydroxymethyl group in all analogs introduces moderate polarity, which may improve interactions with polar biological targets.
  • Electronic Effects: Substituents like fluorine (e.g., in 6-fluoroquinolinyl derivatives) or amino groups alter electron density, impacting binding to targets such as PD-L1 .

Biological Activity

[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol is a piperidine derivative with significant potential in medicinal chemistry. Its structural features, including a biphenyl group and a hydroxymethyl group, contribute to its unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in various fields.

The compound can undergo various chemical reactions:

  • Oxidation : It can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can yield secondary amines or alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution : The hydroxyl group can be replaced in nucleophilic substitution reactions, allowing for further functionalization.

Piperidine derivatives, including [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol, interact with various biological targets:

Target Interaction

  • Receptors and Enzymes : These compounds can act as inhibitors, activators, or modulators of receptor and enzyme activity, influencing numerous biochemical pathways.

Biochemical Pathways

The compound affects several pathways:

  • Signaling Pathways : Modulation of cellular signaling cascades.
  • Metabolic Pathways : Influence on metabolic processes.
  • Cell Cycle Processes : Potential impact on cell proliferation and survival.

Pharmacological Effects

Research indicates that [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol exhibits a range of biological activities:

Anticancer Activity

Studies suggest that piperidine derivatives may inhibit fatty acid synthase (FASN), a target for cancer therapy. The structural characteristics of this compound enhance its efficacy against various cancer cell lines .

Antimicrobial Properties

The compound's antibacterial activity has been evaluated against several bacterial strains. Preliminary studies indicate moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

Research has shown that some piperidine derivatives possess enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and other enzyme-related disorders .

Case Studies

Several studies have documented the biological activity of piperidine derivatives:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of HepG2 cell proliferation.
Enzyme InhibitionStrong AChE inhibitory activity noted in synthesized compounds.
Antibacterial ScreeningModerate to strong activity against specific bacterial strains.

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